molecular formula C17H14N2O5S2 B2789106 Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 361480-80-0

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2789106
CAS No.: 361480-80-0
M. Wt: 390.43
InChI Key: WDXVILPIZGFEIO-UHFFFAOYSA-N
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Description

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H14N2O5S2 and its molecular weight is 390.43. The purity is usually 95%.
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Biological Activity

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.

Compound Structure and Synthesis

This compound features a complex arrangement that includes a methyl ester functional group, a benzoate moiety, and a benzothiazole ring substituted at the 6-position with a methylsulfonyl group. The molecular formula is C17H14N2O5S2C_{17}H_{14}N_{2}O_{5}S^{2}, with a molecular weight of 390.43 g/mol.

The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the condensation of 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Methylsulfonyl Group : Reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base.
  • Formation of the Benzamide : Coupling the benzothiazole derivative with 4-methylbenzoic acid or its derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death . A study identified derivatives with IC50 values as low as 5.2 µM against U937 cancer cell lines, demonstrating their potential as selective anticancer agents .

Antibacterial Activity

The compound also shows antibacterial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their resistance to conventional antibiotics . The benzothiazole moiety is known for its interaction with bacterial enzymes involved in DNA replication, such as gyrase and topoisomerase IV, making it an effective scaffold for developing new antibacterial agents .

Antidiabetic Effects

Additionally, derivatives of benzothiazole, including this compound, have been linked to antidiabetic properties. They may influence glucose metabolism and insulin sensitivity, although specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

A significant aspect of understanding the biological activity of this compound is through SAR studies. These studies indicate that modifications in the benzothiazole structure can significantly enhance anticancer activity and selectivity. For example, compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .

Comparative Analysis

A comparative analysis of similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 2-chloro-4-(methanesulfonamido)benzoateChlorine substitution on benzoateAntibacterial
Benzothiazole derivativesVarious substitutions on benzothiazoleAnticancer, Antibacterial
4-(benzyloxy)-2-bromobenzo[d]thiazole-6-carboxylic acidBromine substitution on benzothiazoleAntibacterial

The unique presence of both a methylsulfonyl group and a carbamoyl moiety in this compound enhances its solubility and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)11-5-3-10(4-6-11)15(20)19-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVILPIZGFEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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